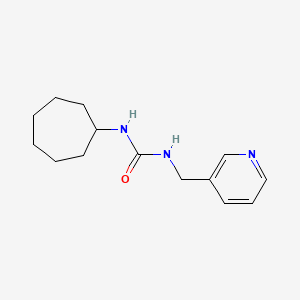
4-(2,3-Dihydroindol-1-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydroindol-1-ylmethyl)benzamide, also known as DOI, is a synthetic compound that belongs to the family of hallucinogenic drugs. It has been widely used in scientific research to study the mechanism of action of hallucinogens and their impact on the brain.
作用机制
4-(2,3-Dihydroindol-1-ylmethyl)benzamide acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are known to play a key role in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindol-1-ylmethyl)benzamide has been shown to produce a range of biochemical and physiological effects, including changes in neural activity, connectivity, and plasticity. It has been shown to increase the firing rate of neurons in the prefrontal cortex, as well as to enhance the functional connectivity between the prefrontal cortex and other brain regions. 4-(2,3-Dihydroindol-1-ylmethyl)benzamide has also been shown to induce changes in synaptic plasticity, which is thought to play a key role in learning and memory.
实验室实验的优点和局限性
4-(2,3-Dihydroindol-1-ylmethyl)benzamide has several advantages for use in lab experiments, including its potency, selectivity, and reproducibility. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
未来方向
There are several future directions for research on 4-(2,3-Dihydroindol-1-ylmethyl)benzamide and its impact on the brain. One area of interest is the role of 4-(2,3-Dihydroindol-1-ylmethyl)benzamide in the regulation of mood and emotion, as well as its potential therapeutic applications for the treatment of mood disorders such as depression and anxiety. Another area of interest is the impact of 4-(2,3-Dihydroindol-1-ylmethyl)benzamide on neural plasticity and its potential role in the enhancement of cognitive function. Finally, further research is needed to better understand the long-term effects of 4-(2,3-Dihydroindol-1-ylmethyl)benzamide on the brain and its potential risks and benefits for human use.
合成方法
4-(2,3-Dihydroindol-1-ylmethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is purified through recrystallization or chromatographic techniques.
科学研究应用
4-(2,3-Dihydroindol-1-ylmethyl)benzamide has been widely used in scientific research to study the mechanism of action of hallucinogens and their impact on the brain. It is a potent agonist of the serotonin 5-HT2A receptor, which is known to play a key role in the regulation of mood, perception, and cognition. 4-(2,3-Dihydroindol-1-ylmethyl)benzamide has been used to study the effects of hallucinogens on the brain, including changes in neural activity, connectivity, and plasticity.
属性
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(19)14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNFKMBRHGYXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)


![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)